molecular formula C19H15N3O2S2 B2713285 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1021073-84-6

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2713285
CAS No.: 1021073-84-6
M. Wt: 381.47
InChI Key: YSAXUHRPDHIZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core. Key structural attributes include:

  • Core structure: A fused thiazole-pyrimidine ring system with a methyl group at position 7 and a ketone at position 3.
  • Substituents: A phenyl ring at position 3 of the thiazole, substituted with an acetamide group. A thiophen-2-yl moiety attached to the acetamide.

Properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-12-8-18(24)22-16(11-26-19(22)20-12)13-4-2-5-14(9-13)21-17(23)10-15-6-3-7-25-15/h2-9,11H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAXUHRPDHIZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and thiophene groups through various coupling reactions. Key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiourea and β-ketoesters.

    Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative and a halogenated thiazolopyrimidine intermediate.

    Attachment of the Thiophene Ring: This can be done through a similar cross-coupling reaction or via direct acylation using thiophene-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors or photovoltaic cells.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiazolo[3,2-a]pyrimidine and pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physicochemical Properties Biological Activity/Applications References
N-(3-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide (Target) Thiazolo[3,2-a]pyrimidinone 3-Phenyl-acetamide-thiophene, 7-methyl, 5-oxo Moderate logP (predicted), polar Potential kinase inhibition (inferred)
(S)-2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-oxotetrahydrofuran-3-yl)acetamide (34a) Thiazolo[3,2-a]pyrimidinone 2-Oxotetrahydrofuran-3-yl substituent Higher polarity (carboxamide) Anti-liver fibrosis research
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidinone 2,4,6-Trimethoxybenzylidene, ester group High lipophilicity (ester) Crystallographic studies
2-(4-Chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide Thiazolo[3,2-a]pyrimidinone 4-Chlorophenoxy group Enhanced logP (Cl substituent) Unknown (structural analog)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrimidine-thiophene hybrid Cyano-thiophene, amino-pyrazole High solubility (polar groups) Not reported

Key Observations

Substituent Impact on Polarity: The target compound’s thiophene-acetamide group balances lipophilicity and hydrogen-bonding capacity, contrasting with the highly polar carboxamide in 34a and the lipophilic ester in the trimethoxybenzylidene derivative .

Conformational Differences: X-ray data for the trimethoxybenzylidene derivative reveals a puckered pyrimidine ring (deviation: 0.224 Å) and an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings . This non-planarity may hinder target binding compared to the target compound’s more linear acetamide-thiophene substituent.

Synthetic Routes: The target compound’s synthesis likely involves coupling of a thiazolo[3,2-a]pyrimidinone intermediate with 2-(thiophen-2-yl)acetic acid, akin to methods in (DMF, K₂CO₃) . In contrast, employs reflux conditions with acetic acid/anhydride, favoring ester formation .

The target compound’s thiophene moiety may enhance binding to hydrophobic enzyme pockets compared to 34a’s oxotetrahydrofuran group.

Biological Activity

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a compound belonging to the thiazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 313.4 g/mol. The compound features a thiazolopyrimidine core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC16H15N3O2SC_{16}H_{15}N_{3}O_{2}S
Molecular Weight313.4 g/mol
StructureStructure

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it acts as a glutamate receptor antagonist , which suggests potential implications in neurological conditions by modulating glutamatergic neurotransmission. This modulation can influence several biochemical pathways related to learning, memory, and neural plasticity.

Biochemical Pathways Affected

  • Glutamatergic Pathway : Inhibition of glutamate receptors may help in reducing excitotoxicity associated with neurodegenerative diseases.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, similar to other thiazolopyrimidine derivatives known for their enzyme inhibition properties.

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives exhibit significant antibacterial and antitubercular activities. For example, studies have shown that compounds within this class can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis.

Case Study: Antibacterial and Antitubercular Screening

A study evaluated several thiazolopyrimidine derivatives for their antibacterial properties against common pathogens:

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

This table summarizes the effectiveness of the compound against several bacterial strains, indicating promising potential for therapeutic applications.

Anticancer Potential

There is also emerging evidence suggesting that this compound may possess anticancer properties. Its ability to inhibit certain cellular pathways involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy.

Research Applications

The compound's unique structure and biological activity make it suitable for various applications:

  • Medicinal Chemistry : Development of new drugs targeting neurological disorders and infections.
  • Agricultural Chemistry : Potential use as a fungicide or bactericide to protect crops.
  • Materials Science : Exploration of its unique properties for developing advanced materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.